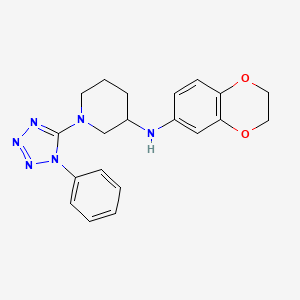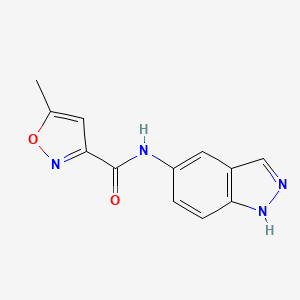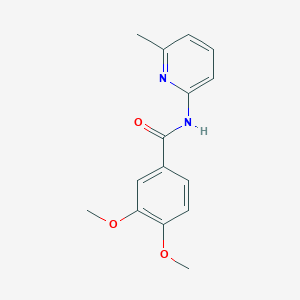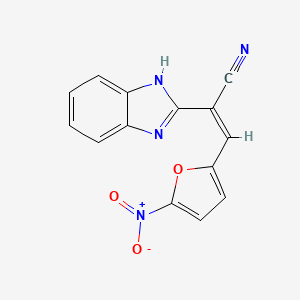
methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate, also known as MEBC, is a chemical compound that has been the subject of extensive scientific research. This compound is widely used in the field of medicinal chemistry due to its unique properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of diabetes and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, this compound has been shown to have a number of potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are a number of future directions for research on methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate. One area of research could be to further elucidate its mechanism of action and how it interacts with various enzymes and proteins. Additionally, further studies could be conducted to explore its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, research could be conducted to optimize its use in therapeutic applications and to develop more effective and targeted treatments.
Méthodes De Synthèse
Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl cyanoacetate with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base. The resulting product is then treated with ethyl chloroformate and N-ethoxybutylamine to form this compound.
Applications De Recherche Scientifique
Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Research has shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of diabetes and Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5,5-dimethyl-3-oxocyclopentene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-6-8-10(16-20-7-2)12-11(17)9-15(3,4)13(12)14(18)19-5/h6-9H2,1-5H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZIWXNHWSUDKG-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOCC)C1=C(C(CC1=O)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(C(CC1=O)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chloro-4-fluorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5353938.png)
![4-[(1,3-benzodioxol-5-ylmethyl)(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5353944.png)
![N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5353952.png)


![5-[(2-phenylethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5353971.png)
![N-(4-fluorophenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5353979.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5353992.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5353995.png)
![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5354002.png)


![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5354010.png)
